N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,3-dimethoxybenzamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The presence of the pyrimidine ring and the dimethylamino and dimethoxybenzamide groups could potentially make it reactive with a variety of other substances .Scientific Research Applications
Pharmacological Research
Compounds structurally related to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,3-dimethoxybenzamide have been explored for their potential pharmacological properties. For example, derivatives of pyrimidine, a core structure in the chemical , have been studied for their antibacterial, antiviral, and antitumor activities. These studies provide a foundation for further exploration of related compounds in the search for new therapeutic agents (Holý et al., 2002; El‐Borai et al., 2013).
Synthetic Chemistry
Research in synthetic chemistry has focused on the synthesis of complex molecules from simpler pyrimidine derivatives, which are structurally related to this compound. These studies are crucial for developing new synthetic routes and methodologies that can be applied to a wide range of compounds for various applications, including drug development and materials science (Brown & Teitei, 1965; Ji, 2006).
Analytical Chemistry
Analytical methods have been developed for the detection and quantification of metabolites of compounds structurally similar to this compound, such as pirimicarb, in biological samples. These methodologies are essential for understanding the pharmacokinetics, metabolism, and potential toxicological impacts of these compounds (Hardt & Angerer, 1999).
Future Directions
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-9-15(21(2)3)20-14(19-11)10-18-17(22)12-7-6-8-13(23-4)16(12)24-5/h6-9H,10H2,1-5H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGIWWRHVVGWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(C(=CC=C2)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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